molecular formula C26H32N4O2S B11110701 N-cycloheptyl-1-(4-oxo-7-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide

N-cycloheptyl-1-(4-oxo-7-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B11110701
M. Wt: 464.6 g/mol
InChI Key: YYWDHVJAWJYXNI-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-(4-oxo-7-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core substituted with a meta-tolyl group (m-tolyl) at position 7 and a piperidine-4-carboxamide moiety at position 2.

Properties

Molecular Formula

C26H32N4O2S

Molecular Weight

464.6 g/mol

IUPAC Name

N-cycloheptyl-1-[7-(3-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C26H32N4O2S/c1-17-7-6-8-19(15-17)21-16-33-23-22(21)28-26(29-25(23)32)30-13-11-18(12-14-30)24(31)27-20-9-4-2-3-5-10-20/h6-8,15-16,18,20H,2-5,9-14H2,1H3,(H,27,31)(H,28,29,32)

InChI Key

YYWDHVJAWJYXNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCC(CC4)C(=O)NC5CCCCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thienopyrimidine derivatives, including N-CYCLOHEPTYL-1-[7-(3-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating these derivatives with formic acid or triethyl orthoformate to form the thienopyrimidine core . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .

Industrial Production Methods

Industrial production of thienopyrimidine derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the desired compounds. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEPTYL-1-[7-(3-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thienopyrimidine core are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the thienopyrimidine core.

Scientific Research Applications

N-CYCLOHEPTYL-1-[7-(3-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-CYCLOHEPTYL-1-[7-(3-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs (Table 1), highlighting structural variations and their implications for physicochemical and biological properties.

Structural and Physicochemical Comparisons

Table 1: Key Properties of Thienopyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight logP Substituents (Position 7 / Carboxamide Group)
N-cycloheptyl-1-(4-oxo-7-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide C₂₇H₃₂N₄O₂S 492.64 ~5.4* m-tolyl / cycloheptyl
N-(4-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide (Z250-1364) C₂₆H₃₂N₄O₂S 464.63 5.3678 4-methylphenyl / 4-methylcyclohexyl
N-Cyclooctyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide C₂₇H₃₃N₄O₂S 493.65 ~5.5* phenyl / cyclooctyl

*Estimated based on structural similarity to Z250-1364.

Key Observations:

Substituent Effects :

  • The meta-tolyl group in the target compound introduces steric bulk and electron-donating methyl effects compared to the 4-methylphenyl in Z250-1364 or phenyl in the cyclooctyl analog. This may enhance binding to hydrophobic pockets in target proteins.
  • The cycloheptyl group provides intermediate lipophilicity (logP ~5.4) between the smaller 4-methylcyclohexyl (logP 5.36) and larger cyclooctyl (logP ~5.5). Larger cycloalkyl groups may improve metabolic stability but reduce aqueous solubility.

Hydrogen Bonding and Polarity: All compounds exhibit similar hydrogen bond donor/acceptor counts (2 donors, 5 acceptors) and polar surface areas (~60 Ų), suggesting comparable passive diffusion capabilities.

Biological Activity

N-cycloheptyl-1-(4-oxo-7-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a thieno[3,2-d]pyrimidine moiety, and various functional groups. The presence of these structural elements suggests potential interactions with biological macromolecules.

Structure Overview

ComponentDescription
Piperidine RingSix-membered nitrogen-containing ring
Thieno[3,2-d]pyrimidineHeterocyclic compound with sulfur
m-Tolyl GroupMethyl-substituted phenyl group
Carbonyl GroupKey site for potential reactivity

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. One study demonstrated that derivatives of thieno[3,2-d]pyrimidine showed selective cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties.

Case Study: Anticancer Efficacy

A case study involving the evaluation of thieno[3,2-d]pyrimidine derivatives revealed:

  • Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer).
  • Results : The compounds exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects.

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in DNA repair processes. Specifically, it may target 8-Oxoguanine DNA glycosylase 1 (OGG1), which plays a critical role in base excision repair.

Key Findings on Mechanism

  • Inhibition of OGG1 : The compound may disrupt the function of OGG1, leading to an accumulation of DNA damage in cancer cells.
  • Selective Toxicity : Preliminary data suggest that the compound exhibits higher toxicity towards transformed cells compared to non-transformed cells.

Additional Biological Activities

Aside from anticancer properties, there is emerging evidence that compounds in this class may also exhibit anti-inflammatory and neuroprotective effects. These activities are likely mediated through modulation of signaling pathways involved in inflammation and neuronal survival.

Research Findings Summary

A summary of research findings related to this compound is presented below:

Study FocusKey Findings
Antitumor ActivitySignificant cytotoxicity in various cancer cell lines
Mechanism of ActionInhibition of OGG1 leading to DNA damage accumulation
Other ActivitiesPotential anti-inflammatory effects

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